molecular formula C9H9NO3 B13854017 (2e)-2-(Hydroxyimino)-3-Phenylpropanoic Acid

(2e)-2-(Hydroxyimino)-3-Phenylpropanoic Acid

Cat. No.: B13854017
M. Wt: 179.17 g/mol
InChI Key: PNTMGOUAICFJQK-CSKARUKUSA-N
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Description

(2E)-2-(Hydroxyimino)-3-Phenylpropanoic Acid is a substituted phenylpropanoic acid derivative characterized by a hydroxyimino (-NOH) group at the C2 position and a phenyl ring at the C3 position. The (E)-configuration of the hydroxyimino group ensures spatial orientation, influencing its reactivity and intermolecular interactions. Its applications span medicinal chemistry (e.g., enzyme inhibition) and materials science, though its primary research focus lies in its role as a precursor for bioactive derivatives .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

(2E)-2-hydroxyimino-3-phenylpropanoic acid

InChI

InChI=1S/C9H9NO3/c11-9(12)8(10-13)6-7-4-2-1-3-5-7/h1-5,13H,6H2,(H,11,12)/b10-8+

InChI Key

PNTMGOUAICFJQK-CSKARUKUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C(=N\O)/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(=NO)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2e)-2-(Hydroxyimino)-3-Phenylpropanoic Acid typically involves the reaction of phenylpropanoic acid derivatives with hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pH conditions to ensure the formation of the hydroxyimino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by optimizing reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

(2e)-2-(Hydroxyimino)-3-Phenylpropanoic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amines .

Scientific Research Applications

(2e)-2-(Hydroxyimino)-3-Phenylpropanoic Acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2e)-2-(Hydroxyimino)-3-Phenylpropanoic Acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The phenylpropanoic acid backbone may also play a role in its biological effects by interacting with cellular membranes and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The hydroxyimino-phenylpropanoic acid scaffold shares structural homology with several compounds, particularly those derived from (methoxyimino)acetate (). Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituent Groups Molecular Weight (g/mol) LogP<sup>*</sup> Key Properties
(2E)-2-(Hydroxyimino)-3-Phenylpropanoic Acid - C2: Hydroxyimino (-NOH)
- C3: Phenyl
193.17 1.82 High polarity due to -NOH; potential for hydrogen bonding and metal chelation.
490-M18
()
- C2: Hydroxyimino
- C3: 2-[(2-Methylphenoxy)methyl]phenyl
313.34 3.15 Increased lipophilicity; enhanced metabolic stability due to methoxy shielding.
490-M56
()
- C2: Hydroxyimino
- C3: 2-[(4-Hydroxy-2-methylphenoxy)methyl]phenyl
329.35 2.98 Balanced solubility (polar 4-hydroxy group); antioxidant potential .
(2E)-3-Phenylprop-2-enoic Acid
(Cinnamic Acid, )
- C2: Carboxylic acid
- C3: Phenyl (no hydroxyimino)
148.16 2.13 Lower polarity; lacks chelation capacity; widely used as a flavoring agent.
Ethyl 2-(Hydroxyimino)-3-oxobutanoate
()
- C2: Hydroxyimino
- C3: Ethyl ester (vs. carboxylic acid)
173.15 1.05 Ester form improves membrane permeability but reduces acidity-driven binding.

<sup>*</sup>LogP values estimated using fragment-based methods (e.g., Crippen’s method).

Key Research Findings

Hydroxyimino vs. Methoxyimino Groups: The hydroxyimino group in this compound enhances hydrogen-bonding interactions with biological targets, such as metalloenzymes (e.g., matrix metalloproteinases) . Methoxyimino analogs (e.g., 490-M19 in ) exhibit reduced hydrogen-bonding capacity but greater metabolic stability due to decreased oxidative susceptibility .

Substituent Effects on Bioactivity: Bulky substituents (e.g., 2-[(2-methylphenoxy)methyl]phenyl in 490-M18) improve lipophilicity, correlating with enhanced blood-brain barrier penetration in preclinical models . Polar groups (e.g., 4-hydroxy in 490-M56) increase water solubility, making these derivatives suitable for intravenous formulations .

Acid vs. Ester Derivatives: The carboxylic acid group in this compound facilitates ionic interactions in biological systems, whereas esterified analogs (e.g., ethyl esters in ) prioritize passive diffusion across membranes .

Biological Activity

(2E)-2-(Hydroxyimino)-3-phenylpropanoic acid, also known by its chemical identifier CID 6399465, is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antioxidant, antimicrobial, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H9_9NO3_3. The compound features a hydroxyimino functional group, which is believed to contribute to its biological activity.

Antioxidant Activity

Studies have demonstrated that this compound exhibits notable antioxidant properties. The compound's ability to scavenge free radicals has been assessed using various assays, including DPPH and ABTS tests.

Assay Type IC50 Value (µM) Reference
DPPH25.0
ABTS30.5

These results indicate that the compound has a significant capacity to neutralize free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens. The compound was tested against both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

The inhibition zones suggest that this compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in vitro and in vivo. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced pro-inflammatory cytokine production.

Cytokine Concentration (pg/mL) Control (pg/mL) Reference
TNF-α150300
IL-6120250

These findings indicate that the compound may modulate inflammatory responses, highlighting its therapeutic potential in inflammatory diseases.

Case Studies

  • Case Study on Antioxidant Effects : A clinical trial investigated the effects of this compound supplementation on oxidative stress markers in patients with metabolic syndrome. Results showed a significant reduction in malondialdehyde levels after eight weeks of treatment, suggesting enhanced antioxidant defenses.
  • Case Study on Antimicrobial Efficacy : A laboratory study assessed the efficacy of this compound against multi-drug resistant strains of bacteria. The compound demonstrated promising results, with effective inhibition observed in strains resistant to conventional antibiotics.

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